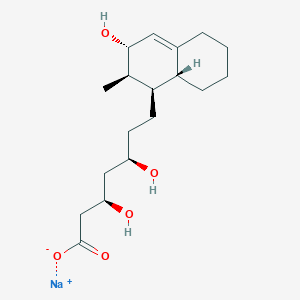

3-Hydroxy-3,5-dihydro ML-236C

Description

Structure

3D Structure of Parent

Properties

CAS No. |

154417-69-3 |

|---|---|

Molecular Formula |

C18H29NaO5 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

sodium;(3R,5R)-7-[(1R,2R,3S,8aR)-3-hydroxy-2-methyl-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C18H30O5.Na/c1-11-15(7-6-13(19)9-14(20)10-18(22)23)16-5-3-2-4-12(16)8-17(11)21;/h8,11,13-17,19-21H,2-7,9-10H2,1H3,(H,22,23);/q;+1/p-1/t11-,13-,14-,15+,16+,17-;/m1./s1 |

InChI Key |

XBTWFFUSHWXAQH-WZLXKUJHSA-M |

SMILES |

CC1C(C=C2CCCCC2C1CCC(CC(CC(=O)[O-])O)O)O.[Na+] |

Isomeric SMILES |

C[C@H]1[C@@H](C=C2CCCC[C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |

Canonical SMILES |

CC1C(C=C2CCCCC2C1CCC(CC(CC(=O)[O-])O)O)O.[Na+] |

Other CAS No. |

154417-69-3 |

Synonyms |

3-hydroxy-3,5-dihydro ML-236C 3alpha-hydroxy-3,5-dihydro-ML-236C sodium salt 7-(3-hydroxy-2-methyl-1,2,3,5,6,7,8,8a-octahydro-1-naphtalenyl)-3,5-dihydroxyheptanoic acid |

Origin of Product |

United States |

Historical Discovery and Early Research on 3 Hydroxy 3,5 Dihydro Ml 236c

Identification from Paecilomyces viridis L-68

3-Hydroxy-3,5-dihydro ML-236C was first isolated as a fungal secondary metabolite from the species Paecilomyces viridis L-68. rsc.org It was obtained as a white amorphous solid in its sodium salt form. rsc.orgjst.go.jpresearchgate.netresearchgate.net Research indicated that this compound inhibited HMG-CoA reductase activity by approximately 50% in vitro. researchgate.net

Appearance in Aspergillus terreus Cultures during Lovastatin (B1675250) Isolation

While Aspergillus terreus is renowned as a primary producer of lovastatin, a landmark cholesterol-lowering drug, its fermentation broths also contain a complex mixture of related compounds. rsc.orgnih.govnih.gov During the intensive investigation of these cultures, 3α-hydroxy-3,5-dihydromonacolin L, a compound structurally related to this compound, was identified. rsc.org The discovery of lovastatin (initially called mevinolin) from Aspergillus terreus by researchers at Merck occurred in 1978. clinicalcorrelations.orgwikipedia.org

Isolation from Eupenicillium javanicum

Further research into fungal biodiversity led to the isolation of this compound from another fungal species, Eupenicillium javanicum. rsc.orgresearchgate.net In addition to this compound, researchers also identified several other related molecules from this fungus, including 3,5-didydro-3-oxo-ML-236C, compactin acid, and the ethyl ester of compactin. rsc.org

Chronological Context of Its Discovery Relative to Ml 236b Compactin and Lovastatin

Enzymatic Precursors and Fundamental Building Blocks

The construction of the polyketide core of this compound begins with fundamental building blocks derived from primary metabolism. These precursors provide the carbon backbone that is sequentially elongated and modified by a multi-enzyme complex.

The fundamental building blocks for the polyketide chain of this compound are acetyl-coenzyme A (acetyl-CoA) and malonyl-coenzyme A (malonyl-CoA). Acetyl-CoA, which is synthesized from acetoacetyl coenzyme A, serves as the starter unit for the entire assembly process. jchemrev.com Malonyl-CoA molecules function as the extender units, adding two-carbon segments in each successive cycle of chain elongation. This process, known as polyketide synthesis, involves the repeated condensation of these simple units in a manner analogous to fatty acid synthesis, but with key differences in the processing of the growing chain that lead to a diverse array of complex structures. The biosynthesis of the C18 polyketide chain of related compounds like mevinolin, for instance, is known to be synthesized from acetate (B1210297) units linked in a head-to-tail fashion. scispace.com

Polyketide Synthase (PKS) Pathway Elucidation

The assembly of the core structure of this compound is governed by a Type I Polyketide Synthase (PKS) pathway. In Penicillium citrinum, the genes responsible for this synthesis are organized in a contiguous cluster. uniprot.orgebi.ac.uk This cluster contains all the necessary enzymatic machinery, including the core synthase and various modifying enzymes, to produce the final polyketide-derived molecule. uniprot.orgebi.ac.uk The biosynthesis of compactin, which involves the formation of this compound as an intermediate, is performed in two main stages. uniprot.org

The initial and principal stage of biosynthesis is catalyzed by the nonaketide synthase, an enzyme encoded by the mlcA gene. uniprot.org This large, multifunctional Type I PKS is responsible for the iterative, nine-step formation of the polyketide backbone. uniprot.org It orchestrates the sequential condensation of one acetyl-CoA starter unit with eight malonyl-CoA extender units to assemble a 19-carbon nonaketide chain that remains covalently attached to the enzyme complex during its formation. uniprot.orgebi.ac.uk Targeted disruption of the mlcA gene has been shown to abolish the production of the nonaketide moiety, confirming its essential role in the pathway. ebi.ac.uk

During the iterative process of polyketide chain elongation on the mlcA synthase, specific ketide intermediates undergo reduction. This critical modification is carried out by a dehydrogenase enzyme, encoded by the mlcG gene. uniprot.org The mlcG dehydrogenase catalyzes the NADPH-dependent reduction of unsaturated tetra-, penta-, and heptaketide intermediates that are formed during the mlcA-mediated synthesis. uniprot.org This series of reductions is crucial for establishing the correct stereochemistry and saturation pattern of the decalin ring system and ultimately leads to the formation of the key intermediate, dihydro-ML-236C carboxylate. uniprot.org

Once the synthesis and modification of the nonaketide chain are complete, the resulting product, dihydro-ML-236C carboxylate, must be released from the mlcA synthase complex. This hydrolytic cleavage is performed by a dedicated esterase, encoded by the mlcF gene. uniprot.org The mlcF esterase acts on the thioester bond that tethers the completed polyketide chain to the acyl carrier protein (ACP) domain of the PKS, liberating the free dihydro-ML-236C carboxylate into the cell for further processing. uniprot.org

Following its release from the synthase, dihydro-ML-236C carboxylate undergoes further enzymatic modification. The next step in the pathway involves a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase, encoded by the mlcC gene. uniprot.org This enzyme utilizes molecular oxygen to introduce a hydroxyl group onto the molecule, converting dihydro-ML-236C carboxylate into the subsequent intermediate, ML-236A carboxylate. uniprot.org This hydroxylation is a key step toward the final structure of compactin. uniprot.org

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Dihydro-ML-236C Carboxylate

| Gene | Enzyme Name | Function |

| mlcA | Nonaketide Synthase | Catalyzes the iterative nine-step formation of the polyketide chain. uniprot.org |

| mlcG | Dehydrogenase | Catalyzes the NADPH-dependent reduction of unsaturated ketide intermediates. uniprot.org |

| mlcF | Esterase | Releases the completed dihydro-ML-236C carboxylate from the PKS complex. uniprot.org |

| mlcC | P450 Monooxygenase | Catalyzes the hydroxylation of dihydro-ML-236C carboxylate to ML-236A carboxylate. uniprot.org |

Contribution of Diketide Synthase (mlcB) and mlcH in Side-Chain Elaboration

The biosynthesis of the compactin (ML-236B) side chain involves the crucial roles of the diketide synthase MlcB and the protein MlcH. In Penicillium citrinum, the formation of compactin is a multi-step process where MlcB is responsible for producing the diketide moiety. uniprot.org This diketide is then attached to the main polyketide structure. Specifically, MlcH facilitates the conversion of ML-236A carboxylate to ML-236B/compactin carboxylate through the addition of this diketide moiety synthesized by MlcB. uniprot.org

Targeted disruption experiments have provided strong evidence for the function of these genes. Two polyketide synthase (PKS) genes within the biosynthetic cluster, mlcA and mlcB, are essential for the synthesis of the nonaketide and diketide portions of ML-236B, respectively. ebi.ac.uk This indicates that the entire gene cluster is dedicated to the biosynthesis of ML-236B in P. citrinum. ebi.ac.uk The mlcB gene, along with its counterpart in Monascus pilosus (mokB), is responsible for creating the 2-methylbutyrate (B1264701) side chain. google.comnih.gov This diketide synthase contains multiple functional domains, including β-ketoacyl synthase, acetyl transferase, dehydratase, methyltransferase, ketoreductase, acyl carrier protein, and enoyl reductase. google.com

Specific Biotransformations and Interconversions

The metabolic pathway leading to and from this compound involves several key biotransformation steps.

Conversion from 4a,5-Dihydromonacolin L

Research has demonstrated the direct conversion of 4a,5-Dihydromonacolin L to 3α-hydroxy-3,5-dihydromonacolin L. nih.gov This transformation was achieved using a cell-free extract from Monascus ruber and required the presence of molecular oxygen, indicating an oxidative process. nih.govresearchgate.net This finding establishes 4a,5-Dihydromonacolin L as a direct precursor in the biosynthesis of 3α-hydroxy-3,5-dihydromonacolin L. nih.gov

Biogenetic Relationship to Dihydromonacolin L

This compound is a fungal secondary metabolite that has been isolated from Paecilomyces viridis L-68. It is considered a hydrolysis derivative of dihydromonacolin L. rsc.org Dihydromonacolin L itself is a known metabolite produced by fungi such as Monascus ruber. rsc.orgscispace.com The structural relationship suggests a close biosynthetic link between these compounds.

Instability and Dehydration to Monacolin L

This compound is known to be unstable. It can undergo a dehydration reaction to form monacolin L. researchgate.net This suggests that much of the monacolin L observed during the fermentation and extraction processes may actually originate from its hydrated precursor, 3-hydroxy-3,5-dihydromonacolin L. researchgate.net

Genetic Basis and Regulation of Biosynthetic Pathways

The production of this compound and related compounds is governed by specific gene clusters that have been identified and characterized in various fungi.

Identification and Characterization of Biosynthetic Gene Clusters

In Penicillium citrinum, the biosynthetic gene cluster for ML-236B (compactin) is located within a 38-kb region and comprises nine genes, designated mlcA through mlcH and mlcR. ebi.ac.ukebi.ac.uk These genes are transcribed when ML-236B is being produced and show similarity to the genes responsible for lovastatin synthesis in Aspergillus terreus. ebi.ac.uk Similarly, a putative monacolin K biosynthetic gene cluster has been identified in Monascus pilosus within a 42 kb region, containing nine genes designated as mokA-mokI. nycu.edu.twnih.gov These genes share over 54% similarity with the lovastatin biosynthetic gene cluster. nycu.edu.twnih.gov

The gene clusters in both P. citrinum and M. pilosus include two polyketide synthase genes responsible for the nonaketide and diketide portions of the final molecule, along with genes encoding functions like a P450 monooxygenase, an oxidoreductase, a dehydrogenase, and a transesterase. ebi.ac.ukgoogle.comnycu.edu.tw For instance, in M. pilosus, mokA encodes the polyketide synthase for the nonaketide skeleton, while mokB is responsible for the diketide side chain. nycu.edu.tw The high degree of similarity between the compactin gene cluster in P. citrinum and the monacolin K gene cluster in M. pilosus (over 49%) underscores a conserved evolutionary origin for the biosynthesis of these related statin compounds. google.com

| Compound Name |

| This compound |

| 4a,5-Dihydromonacolin L |

| Dihydromonacolin L |

| Monacolin L |

| ML-236A |

| ML-236B (Compactin) |

| Monacolin K (Lovastatin) |

| Gene | Organism | Function |

| mlcB | Penicillium citrinum | Diketide synthase for compactin side chain uniprot.orgebi.ac.uk |

| mlcH | Penicillium citrinum | Facilitates addition of diketide to ML-236A uniprot.org |

| mlcA | Penicillium citrinum | Polyketide synthase for nonaketide backbone ebi.ac.uk |

| mlcR | Penicillium citrinum | Part of the compactin biosynthetic gene cluster ebi.ac.ukebi.ac.uk |

| mokA | Monascus pilosus | Polyketide synthase for nonaketide skeleton nycu.edu.twnih.gov |

| mokB | Monascus pilosus | Diketide synthase for monacolin K side chain google.comnih.govnycu.edu.tw |

| mokC-I | Monascus pilosus | Various enzymes in monacolin K biosynthesis nycu.edu.twnih.gov |

Targeted Gene Disruption Studies for Pathway Analysis

To elucidate the function of specific genes within the compactin biosynthetic cluster in Penicillium citrinum, researchers have employed targeted gene disruption techniques. These studies have been crucial in confirming the roles of key enzymes and understanding the step-by-step assembly of the compactin molecule.

Molecular cloning and characterization efforts identified a gene cluster spanning approximately 38-kb that contains nine genes designated mlcA through mlcH, plus a regulatory gene, mlcR. ebi.ac.uk These genes were predicted to be involved in compactin biosynthesis due to their similarity to the lovastatin biosynthetic genes in Aspergillus terreus. ebi.ac.uk

Targeted disruption experiments provided direct evidence for the functions of two polyketide synthase (PKS) genes within this cluster: ebi.ac.uk

mlcA : This gene encodes a nonaketide synthase. Disruption of mlcA resulted in the complete cessation of compactin production. This finding confirms that mlcA is essential for synthesizing the core nonaketide backbone of the molecule. ebi.ac.uk

mlcB : This gene encodes a diketide synthase. Its disruption specifically prevented the formation of the diketide side chain. This demonstrated that mlcB is required for the synthesis of this specific moiety, which is later attached to the main polyketide structure. ebi.ac.uk

Furthermore, the mlcA-disrupted mutant served as a valuable tool for pathway analysis through bioconversion experiments. By feeding predicted metabolic intermediates to this mutant strain, which is unable to produce them endogenously, researchers could observe their conversion into downstream products, thereby mapping out the later steps of the biosynthetic pathway. ebi.ac.uk

| Gene Disrupted | Encoded Enzyme | Organism | Result of Disruption | Conclusion |

| mlcA | Nonaketide Synthase | Penicillium citrinum | Abolished production of compactin (ML-236B) ebi.ac.uk | Required for the biosynthesis of the nonaketide moiety. ebi.ac.uk |

| mlcB | Diketide Synthase | Penicillium citrinum | Abolished production of compactin (ML-236B) ebi.ac.uk | Required for the biosynthesis of the diketide moiety. ebi.ac.uk |

Putative Down-regulation by HMG-CoA Reductase (mlcD)

The compactin biosynthetic gene cluster in P. citrinum includes a gene named mlcD , which encodes an HMG-CoA reductase. uniprot.org This enzyme is the very target of compactin's inhibitory action. nih.govuniprot.orgnih.gov The presence of an HMG-CoA reductase gene within a statin-producing gene cluster is a fascinating example of a self-resistance mechanism.

The primary role of MlcD is not to participate directly in the synthesis of compactin, but rather to protect the fungus from the toxic effects of its own secondary metabolite. uniprot.orgresearchgate.net By producing its own version of HMG-CoA reductase, P. citrinum can continue its essential isoprenoid and sterol synthesis even in the presence of high concentrations of compactin. uniprot.orgresearchgate.net

Beyond its role in self-resistance, the mlcD gene product is also believed to function as a down-regulator of the compactin biosynthetic pathway. uniprot.org This suggests a feedback regulation mechanism where the MlcD enzyme, or the metabolic state resulting from its activity, signals to the cell to decrease the production of compactin. This regulatory loop helps the organism maintain metabolic balance and avoid the over-accumulation of a potent bioactive compound. uniprot.org This phenomenon is analogous to what is observed in Aspergillus terreus, the producer of lovastatin, which also possesses a resistance-conferring HMG-CoA reductase gene (lvrA) within its biosynthetic gene cluster. researchgate.net

| Gene | Encoded Protein | Putative Function in Pathway | Documented Role |

| mlcD | 3-hydroxy-3-methylglutaryl coenzyme A reductase uniprot.org | Down-regulation of compactin production uniprot.org | Confers resistance to compactin (ML-236B) uniprot.org |

Enzymatic Inhibition and Molecular Mechanisms of 3 Hydroxy 3,5 Dihydro Ml 236c

Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase

The primary molecular target of 3-Hydroxy-3,5-dihydro ML-236C is 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) reductase. This enzyme is a critical control point in the synthesis of cholesterol and other essential isoprenoids. The inhibitory action of compounds like this compound on HMG-CoA reductase forms the basis of their biochemical effects.

This compound functions as a competitive inhibitor of HMG-CoA reductase. This mode of inhibition is characterized by the inhibitor molecule binding to the active site of the enzyme, thereby competing directly with the natural substrate, HMG-CoA. The structural similarity between the inhibitor and the substrate allows it to occupy the active site, preventing the enzyme from catalyzing the conversion of HMG-CoA to mevalonic acid.

In competitive inhibition, the maximum reaction rate (Vmax) of the enzyme remains unchanged, provided the substrate concentration is sufficiently high to outcompete the inhibitor. However, the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, is increased in the presence of a competitive inhibitor. This indicates that a higher concentration of the substrate is required to achieve the same reaction velocity.

While the specific kinetic constants such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for this compound are not widely documented in publicly accessible scientific literature, the table below illustrates the typical kinetic parameters affected by this class of competitive inhibitors.

Table 1: Theoretical Kinetic Parameters for HMG-CoA Reductase in the Presence of a Competitive Inhibitor

| Parameter | Without Inhibitor | With Competitive Inhibitor | Description |

|---|---|---|---|

| Vmax | Unchanged | Unchanged | The maximum rate of the enzymatic reaction at saturating substrate concentrations. |

| Km | Lower | Higher | The substrate concentration at which the reaction rate is half of Vmax. A higher Km indicates lower enzyme affinity for the substrate. |

| Ki | N/A | Specific Value | The inhibition constant, which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor. |

The inhibition of HMG-CoA reductase by this compound has a direct and significant impact on the mevalonate (B85504) pathway. This pathway is a vital metabolic route responsible for the production of cholesterol and a variety of non-sterol isoprenoids. These isoprenoids are crucial for various cellular functions, including protein prenylation, cell signaling, and the synthesis of coenzyme Q10.

Interactions with Other Enzymes and Metabolic Pathways

Currently, there is a lack of established and relevant scientific evidence detailing specific interactions of this compound with other enzymes or metabolic pathways, beyond its well-characterized role as an HMG-CoA reductase inhibitor. The primary and most significant biochemical activity of this compound is attributed to its effect on the mevalonate pathway.

Structure Activity Relationship Sar Investigations of 3 Hydroxy 3,5 Dihydro Ml 236c and Its Derivatives

Influence of Hydroxylation Patterns on Biochemical Activity

The presence and position of hydroxyl (-OH) groups on the monacolin scaffold are critical determinants of biochemical activity and pharmacokinetic properties. The hydroxylation of compactin (ML-236B) is a well-studied example; its microbial hydroxylation at the C6 position yields pravastatin (B1207561), a clinically used statin with distinct characteristics. nih.govresearchgate.net While pravastatin is a potent inhibitor of HMG-CoA reductase, its increased hydrophilicity compared to its parent compound, compactin, results in greater tissue selectivity, particularly for the liver. nih.gov

Similarly, studies on other monacolin analogues have demonstrated the significant impact of hydroxylation. For instance, the enzymatic hydroxylation of monacolin J at the C-6'α position to produce 6'α-hydroxymethyl monacolin J resulted in a compound with a greater inhibitory effect on HMG-CoA reductase than the parent monacolin J. nih.gov This suggests that introducing hydroxyl groups at specific locations can enhance the molecule's interaction with the enzyme's active site.

For 3-Hydroxy-3,5-dihydro ML-236C, the hydroxyl group at the C-3 position of the decalin ring system is a defining feature. While specific inhibitory data for this particular compound is not extensively published, based on the established principles from related analogues, this modification would be expected to alter the compound's polarity and its hydrogen-bonding interactions within the HMG-CoA reductase active site, thereby influencing its inhibitory potency.

Below is a table summarizing the influence of hydroxylation on the activity of select monacolin analogues.

| Compound | Parent Compound | Position of Hydroxylation | Effect on HMG-CoA Reductase Inhibition |

| Pravastatin | Compactin (ML-236B) | C-6 | Potent inhibition, increased hydrophilicity and tissue selectivity nih.govnih.gov |

| 6'α-hydroxymethyl monacolin J | Monacolin J | C-6'α | Increased inhibitory activity compared to parent compound nih.gov |

Significance of the Lactone Ring in its Molecular Architecture

A key structural feature of this compound and many other natural statins is the β-hydroxy-lactone moiety. This part of the molecule is a prodrug form. In vivo, the lactone ring is hydrolyzed by esterases to yield the corresponding open-ring β-hydroxy acid. researchgate.net This hydroxy acid form is the pharmacologically active species, as its structure closely mimics the 3-hydroxy-3-methylglutaryl (HMG) portion of the natural substrate, HMG-CoA. researchgate.net

The structural similarity between the hydroxy acid form of the inhibitor and the transition state of the HMG-CoA substrate allows the drug to act as a potent competitive inhibitor of HMG-CoA reductase. researchgate.net It binds to the enzyme's active site with high affinity, effectively blocking the substrate from binding and thereby halting the cholesterol biosynthesis pathway. wustl.edu The lactone form, being more lipophilic, facilitates absorption and distribution, after which it is converted to the active form.

Analysis of the Decalin Motif in Activity

The polyketide-derived, substituted decalin ring system is a fundamental component of type 1 statins, including the ML-236C family. This hydrophobic bicyclic motif is crucial for the high-affinity binding of the inhibitor to the active site of HMG-CoA reductase. nih.govresearchgate.net X-ray crystallography studies have revealed that this decalin ring occupies a hydrophobic pocket within the enzyme, forming numerous van der Waals interactions. nih.govresearchgate.net

The importance of this structural feature is highlighted by studies where the decalin ring was replaced by a simpler cyclohexane ring. This modification resulted in a dramatic, approximately 10,000-fold decrease in inhibitory activity. collegedunia.com This significant loss of potency underscores the necessity of the decalin ring's specific size, shape, and hydrophobicity for optimal interaction with the enzyme. The decalin motif acts as an anchor, properly orienting the active β-hydroxy acid portion of the molecule within the catalytic site to achieve potent inhibition. researchgate.net

The specific substitutions on the decalin ring, such as the 3-hydroxy group in this compound, further modulate the binding affinity and specificity of the interaction with HMG-CoA reductase.

Comparative Analysis with Other Monacolin and Compactin Analogues

The family of monacolins and their derivatives encompasses a range of compounds with varying inhibitory potencies against HMG-CoA reductase. These differences in activity can be attributed to subtle variations in their chemical structures. For instance, monacolin K (lovastatin) is structurally similar to compactin (ML-236B) but contains an additional methyl group on the side chain, which contributes to a slightly higher binding affinity. nih.gov

Pravastatin, the 6-hydroxylated analogue of compactin, exhibits comparable inhibitory potency but has significantly different pharmacokinetic properties due to its increased hydrophilicity. nih.gov Other naturally occurring monacolins, such as monacolin J, L, M, and X, differ in the side chain attached to the decalin ring, which leads to a spectrum of inhibitory activities. researchgate.net Generally, analogues with more complex ester side chains, like monacolin K, tend to be more potent inhibitors than those with simpler hydroxyl or ketone functionalities.

The activity of this compound can be contextualized within this family of analogues. The presence of the 3-hydroxy group on the decalin ring distinguishes it from more common monacolins and would be expected to influence its binding characteristics.

The following table presents a comparative overview of the relative potencies of various monacolin and compactin analogues.

| Compound | Key Structural Difference from Compactin (ML-236B) | Relative Potency (Approximate) |

| Monacolin K (Lovastatin) | Additional methyl group on side-chain ester | Slightly more potent |

| Pravastatin | Hydroxyl group at C-6 of decalin ring | Similar potency, more hydrophilic |

| Simvastatin | Additional methyl group on decalin ring and side-chain | More potent |

| Monacolin J | Lacks the α-methylbutyrate side chain | Less potent |

Design and Evaluation of Analogues for Mechanistic Probes

To further investigate the mechanism of action and interactions of HMG-CoA reductase inhibitors, researchers design and synthesize specialized analogues that can serve as mechanistic or molecular probes. rsc.org This often involves the strategic incorporation of reporter groups, such as fluorescent tags or biotin labels, onto the core scaffold of the inhibitor. nih.gov

For a molecule like this compound, analogues could be designed to explore its binding kinetics, cellular uptake, and localization. For example, a fluorescent analogue could be synthesized by attaching a fluorophore to a position on the molecule that does not interfere with its binding to HMG-CoA reductase. Such a probe would allow for the visualization of the drug's distribution within cells and tissues using advanced microscopy techniques. nih.gov

Another approach is the creation of affinity-based probes. By attaching a reactive group or a photoaffinity label to the monacolin scaffold, researchers can create tools that covalently bind to the enzyme's active site. These probes are invaluable for identifying and characterizing the specific amino acid residues involved in inhibitor binding, providing a detailed map of the drug-target interaction. The design of such probes requires a careful balance between modifying the original structure and retaining high binding affinity and biological activity. rsc.org While specific examples derived from this compound are not documented, the principles established in the design of probes for other complex natural products provide a clear roadmap for future investigations. mdpi.com

Biotechnological Production and Strain Engineering for 3 Hydroxy 3,5 Dihydro Ml 236c

Fermentation Optimization and Bioreactor Studies

Optimizing fermentation conditions is critical for maximizing the yield of both the compactin precursor and the final pravastatin (B1207561) product. Research has focused on refining medium composition, process parameters, and bioreactor feeding strategies.

For compactin production by Penicillium citrinum, statistical methods like the Plackett-Burman design have been employed to identify key nutrients influencing yield. One such study identified magnesium sulfate (B86663) (MgSO₄·7H₂O), potassium dihydrogen phosphate (B84403) (KH₂PO₄), and glycerol (B35011) as significant factors, achieving an improved compactin yield of 232.11 mg/L. researchgate.net

In the bioconversion of compactin to pravastatin, a major challenge is the inhibition of the microbial catalyst by high concentrations of the compactin substrate. nih.gov To overcome this, fed-batch culture strategies in bioreactors are employed. By continuously or intermittently feeding compactin into the culture, its concentration can be maintained at an optimal, non-inhibitory level. For instance, using Streptomyces sp. Y-110, an intermittent feeding strategy increased the pravastatin production to 1000 mg/L from a total of 2000 mg/L of compactin, while a continuous feeding approach further boosted the production rate to 15 mg/L/h. nih.gov Similarly, a computer-controlled on-line monitoring and feeding system for Streptomyces carbophilus fermentation was developed to maintain the optimal compactin concentration, resulting in a threefold increase in pravastatin productivity compared to manual control. nih.gov

Optimization is not limited to the traditional two-step process. For a wild-type Penicillium brefeldianum strain capable of direct, single-step pravastatin production, response surface methodology was used to optimize fermentation parameters. The study identified slant age, fermentation time, initial pH, and agitation rate as key variables, achieving a maximum pravastatin concentration of 234.36 mg/L under these optimized conditions. nerc.ac.uk

| Organism | Process | Key Optimization Strategy | Resulting Yield/Productivity | Reference |

|---|---|---|---|---|

| Penicillium citrinum | Compactin Production | Plackett-Burman design for medium optimization | 232.11 mg/L of Compactin | researchgate.net |

| Streptomyces sp. Y-110 | Bioconversion | Intermittent feeding of compactin | 1000 mg/L of Pravastatin | nih.gov |

| Streptomyces carbophilus | Bioconversion | Computer-controlled fed-batch culture | 3-fold increase in productivity | nih.gov |

| Penicillium brefeldianum ESF21P | Single-Step Production | Response surface methodology for process parameters | 234.36 mg/L of Pravastatin | nerc.ac.uk |

Genetic and Metabolic Engineering Approaches for Enhanced Yield

To move beyond the limitations of traditional fermentation, genetic and metabolic engineering have become powerful tools for enhancing the production of 3-Hydroxy-3,5-dihydro ML-236C. These approaches aim to rationally redesign microorganisms to create more efficient and robust cellular factories.

A pivotal strategy for boosting production is the overexpression of enzymes that are either rate-limiting or essential for the biosynthetic pathway. In the context of pravastatin, the most critical enzymatic step is the stereospecific hydroxylation of compactin. The enzymes responsible, typically cytochrome P450 (CYP) monooxygenases, are prime targets for engineering.

A groundbreaking development was the identification of a novel cytochrome P450, CYP105AS1, from Amycolatopsis orientalis, which catalyzes the final hydroxylation step. nih.govpnas.org This enzyme, along with the entire compactin biosynthetic gene cluster from P. citrinum, was introduced into an industrial strain of Penicillium chrysogenum. nih.gov Furthermore, the CYP105AS1 enzyme itself was engineered through directed evolution to invert its stereoselectivity, ensuring the production of the pharmacologically active pravastatin instead of its ineffective epimer, 6-epi-pravastatin. acs.orgresearchgate.net This engineered enzyme, termed P450Prava, was then overexpressed in the compactin-producing P. chrysogenum strain, leading to high-titer, single-step production of pravastatin. nih.govresearchgate.net

Rational strain design involves making targeted genetic modifications to an organism's metabolism to divert resources towards the desired product and eliminate competing pathways. The development of a single-step pravastatin production process in Penicillium chrysogenum is a prime example of this approach. manchester.ac.ukdrugdiscoverytrends.com

The host strain, P. chrysogenum DS17690, is an industrial high-performer for antibiotic production. Scientists first created a "clean" chassis by deleting the native β-lactam (penicillin) biosynthetic genes. researchgate.net Into this modified host, they introduced the complete compactin biosynthetic pathway from P. citrinum and the engineered P450Prava hydroxylase. nih.govpnas.org This metabolic reprogramming effectively transformed the fungus from an antibiotic producer into a pravastatin factory. This engineered strain was capable of producing over 6 g/L of pravastatin in 10-L fed-batch fermentations, a significant improvement over traditional methods. nih.govresearchgate.net

Another rational approach involves improving the robustness of the bioconversion host. High concentrations of compactin can be toxic to the microorganisms used for hydroxylation. nih.gov To address this, a multi-step UV mutagenesis protocol was applied to a Streptomyces xanthochromogenes strain, followed by selection for mutants that were both high-yielding and resistant to compactin. The resulting strain, S 33-1, demonstrated a high bioconversion rate of 91% even with a daily compactin dose of 1 g/L, and maintained an 83% conversion rate at a doubled dose of 2 g/L. nih.gov

| Strategy | Host Organism | Genetic Modification | Outcome | Reference |

|---|---|---|---|---|

| Rational Strain Design / Metabolic Reprogramming | Penicillium chrysogenum | Deletion of penicillin genes; Introduction of compactin gene cluster and an evolved P450 hydroxylase (P450Prava). | Single-step fermentation process with a yield of >6 g/L of pravastatin. | nih.govresearchgate.net |

| Strain Improvement | Streptomyces xanthochromogenes | Multi-step UV mutagenesis and selection for compactin resistance. | Mutant strain S 33-1 achieved 91% bioconversion rate at a compactin dose of 1 g/L/day. | nih.gov |

Bioconversion Processes Utilizing Specific Strains

The bioconversion of compactin to pravastatin is a cornerstone of its production, requiring microorganisms that possess highly specific hydroxylating enzymes. The process involves the regio- and stereospecific insertion of a hydroxyl group at the C6 position of the compactin molecule. nih.gov

Streptomyces carbophilus is the most well-known and industrially utilized bacterium for this purpose. nih.govpnas.org Its cytochrome P450 enzyme system, P450sca-2, effectively catalyzes the necessary hydroxylation. nih.gov Numerous other microorganisms have also been identified with this capability, including various species of Streptomyces, Nocardia, Actinomadura, and fungi from the Zygomycetes class. nih.govgoogle.comgoogle.com

For example, a soil-isolated strain, Streptomyces sp. Y-110, was shown to convert 750 mg/L of compactin to 340 mg/L of pravastatin in a 24-hour batch culture. nih.govresearchgate.net Another species, Streptomyces avermitilis, possesses a cytochrome P450 (CYP105D7) that can also hydroxylate compactin to produce pravastatin, among other products. nih.gov

The most recent advancements have integrated this bioconversion step directly into the compactin-producing organism. By expressing the evolved cytochrome P450 from Amycolatopsis orientalis in an engineered Penicillium chrysogenum strain, researchers have created a single organism capable of performing the entire synthesis from basic precursors to the final this compound product. nih.govmanchester.ac.uk This consolidates the process, potentially reducing costs and improving efficiency compared to the traditional two-step fermentation and bioconversion. publish.csiro.au

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Chromatographic Methods for Isolation and Elucidation

The isolation and structural determination of 3-Hydroxy-3,5-dihydro ML-236C, also known as 3α-Hydroxy-3,5-dihydromonacolin L, from microbial sources such as Monascus ruber relies on a combination of chromatographic separation and spectroscopic analysis. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for the separation and purification of this compound from complex fermentation broths. rjlm.robrewerscience.comdrawellanalytical.comresearchgate.netnih.gov HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like statins and their derivatives. rjlm.robrewerscience.comdrawellanalytical.com In contrast, GC is more applicable to volatile compounds, and derivatization may be required for the analysis of hydroxylated compounds. brewerscience.comnih.gov

| Chromatographic Technique | Principle | Application in Statin Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Primary method for the purification and quantification of statins and their derivatives from fermentation extracts. rjlm.rodrawellanalytical.com |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of volatile derivatives of statins, often requiring chemical modification to increase volatility. brewerscience.comnih.gov |

Spectroscopic Methods: Once isolated, the structural elucidation of this compound is achieved through various spectroscopic techniques. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in the determination of its elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for determining the precise arrangement of atoms within the molecule, establishing its complex stereochemistry.

Molecular Modeling and Docking Studies for Enzyme-Ligand Interactions

Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically an enzyme. For statins and their analogs, the primary target is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov

These in silico approaches provide insights into the binding affinity and orientation of the inhibitor within the enzyme's active site. By understanding these interactions at a molecular level, researchers can rationalize the inhibitory activity of existing compounds and guide the design of new, more potent inhibitors. For instance, docking studies with various statin analogues have helped to delineate the key structural features required for effective binding to HMG-CoA reductase. nih.govacs.org

Use of Cell-Free Extracts for Pathway Reconstruction and Analysis

Cell-free extracts provide a simplified and controllable in vitro system for studying enzymatic reactions and entire biosynthetic pathways, circumventing the complexities of in vivo studies. nih.govrsc.org This approach has been instrumental in elucidating the biosynthesis of this compound. Research has shown that a cell-free extract of Monascus ruber can convert 4a,5-Dihydromonacolin L into 3α-Hydroxy-3,5-dihydromonacolin L in the presence of molecular oxygen, unequivocally identifying the direct precursor and the requirement for an oxygenase in this final biosynthetic step. nih.gov This methodology allows for the precise identification of substrates, products, and cofactors for specific enzymatic transformations within a metabolic pathway.

Isotopic Labeling Studies to Trace Biosynthetic Precursors

Isotopic labeling is a definitive technique used to trace the metabolic fate of precursors through a biosynthetic pathway. nih.govresearchgate.netpageplace.denih.govfrontiersin.org By feeding microorganisms with substrates enriched with stable isotopes (e.g., ¹³C or ¹⁸O), researchers can follow the incorporation of these labeled atoms into the final natural product. The distribution of the isotopes in the product, typically determined by NMR or mass spectrometry, provides direct evidence for the biosynthetic origin of different parts of the molecule and can reveal the mechanisms of the enzymatic reactions involved. nih.govresearchgate.net While specific isotopic labeling studies on this compound are not extensively documented, this technique has been fundamental in elucidating the biosynthesis of its parent compound, compactin, and other polyketides. nih.gov

| Isotope | Analytical Method | Information Gained |

| ¹³C | NMR Spectroscopy | Elucidation of the carbon skeleton assembly from primary metabolites like acetate (B1210297) and malonate. nih.gov |

| ¹⁸O | Mass Spectrometry | Determination of the origin of oxygen atoms (e.g., from molecular oxygen or water). |

| ²H (Deuterium) | NMR/Mass Spectrometry | Probing the mechanisms of reduction and stereochemical transformations. |

Bioinformatics and Computational Tools for Pathway and Enzyme Discovery

The advent of genome sequencing has revolutionized natural product research, with bioinformatics and computational tools playing a pivotal role in the discovery of new biosynthetic pathways and enzymes. nih.govbris.ac.uk For polyketides like this compound, specialized bioinformatics tools are used to mine genomic data for the presence of polyketide synthase (PKS) gene clusters. researchgate.net These tools can identify the characteristic domains of PKS enzymes and, in some cases, predict the structure of the resulting polyketide product. nih.gov Furthermore, comparative genomics and gene cluster analysis can help to identify genes encoding tailoring enzymes, such as the hydroxylase responsible for the conversion of the precursor to this compound. bris.ac.uknih.gov

| Tool/Approach | Function | Relevance to this compound |

| antiSMASH | Identifies biosynthetic gene clusters in genomic data. | Discovery of the compactin biosynthetic gene cluster and related pathways. nih.gov |

| BLAST | Compares gene or protein sequences to identify homologs. | Identification of putative hydroxylase enzymes by sequence similarity to known oxygenases. nih.gov |

| Gene Cluster Comparison | Analyzes the synteny and conservation of genes across different organisms. | Delineating the boundaries of the biosynthetic gene cluster and identifying essential tailoring enzymes. nih.gov |

Future Research Trajectories and Unresolved Questions

Elucidation of Regulatory Networks Governing Biosynthesis

The production of 3-Hydroxy-3,5-dihydro ML-236C is governed by the expression of the compactin biosynthetic gene cluster (BGC), which has been identified in fungi such as Penicillium citrinum drugbank.com. While the core genes are known, the intricate regulatory networks that control their expression remain only partially understood. Most fungal BGCs are silent under standard laboratory conditions and are activated by specific environmental or internal signals drugbank.com.

Future research should aim to identify the specific transcription factors, signaling pathways, and environmental cues that modulate the expression of the genes responsible for the synthesis and modification of this compound. Studies on other fungal metabolites have shown that G-protein signaling pathways can significantly impact the transcription of biosynthetic genes mdpi.com. Investigating how these global regulatory systems affect the compactin BGC could reveal mechanisms to specifically upregulate the production of this intermediate. A key gene, mlcR, is predicted to be a pathway-specific regulator, and future work should focus on characterizing its precise role and the signals to which it responds drugbank.com.

Table 1: Key Genes in the ML-236B (Compactin) Biosynthetic Cluster

| Gene Name | Predicted Function | Relevance to this compound |

|---|---|---|

| mlcA | Polyketide Synthase (nonaketide) | Synthesizes the core polyketide backbone. |

| mlcB | Polyketide Synthase (diketide) | Synthesizes the methylbutyryl side chain. |

| mlcC | P450 Monooxygenase | Likely involved in oxidative modifications of the polyketide backbone. |

| mlcD | HMG-CoA Reductase | Implicated in self-resistance to compactin's inhibitory effects nih.gov. |

| mlcE | Esterase | Potential role in processing intermediates. |

| mlcF | Acyltransferase | May be involved in the transfer of the diketide moiety. |

| mlcG | Dehydrogenase | Catalyzes oxidation/reduction steps in the pathway. |

| mlcH | Transporter | Potentially involved in the export of the final product or intermediates. |

| mlcR | Transcription Factor | Putative pathway-specific regulator drugbank.com. |

Discovery of Novel Enzymatic Transformations within the Pathway

The biosynthesis of compactin from primary metabolites involves a series of complex enzymatic reactions, including polyketide synthesis, cyclization, and hydroxylation drugbank.com. The formation of this compound is the result of specific enzymatic activities, likely involving P450 monooxygenases and dehydrogenases encoded within the gene cluster. While the functions of these enzymes are predicted based on homology, their precise mechanisms, substrate specificities, and potential for novel transformations are not fully characterized.

A significant area for future research is the in-vitro characterization of the enzymes that produce and modify this compound. For instance, cytochrome P450 enzymes are known for their ability to catalyze challenging hydroxylation reactions nih.gov. Detailed study of the P450 enzymes in the compactin cluster could reveal novel catalytic activities or substrate promiscuity. This knowledge could be exploited to generate new derivatives of the intermediate. Furthermore, the clustering of biosynthetic enzymes may facilitate metabolic channeling, where intermediates are passed directly from one active site to the next, accelerating processing and minimizing the release of potentially unstable compounds ucsb.edu. Investigating protein-protein interactions among the compactin biosynthetic enzymes could confirm such channeling and provide insights into the pathway's efficiency.

Development of Sustainable and Scalable Production Platforms

Commercial production of compactin is achieved through fermentation of producing fungi like Penicillium citrinum nih.govresearchgate.net. However, the production of specific intermediates such as this compound is not a goal of these processes. Developing platforms for the targeted production of this intermediate could provide valuable chemical synthons for creating novel semi-synthetic compounds.

Future research should focus on metabolic engineering and synthetic biology approaches to create scalable production platforms mdpi.comfrontiersin.org. This could involve:

Heterologous Expression: Transferring the minimal set of genes required for this compound synthesis into a more tractable industrial host, such as Saccharomyces cerevisiae or Escherichia coli. This would uncouple its production from the complex native regulatory system of Penicillium and prevent its conversion into downstream metabolites.

Process Optimization: Using computational models to design and optimize novel metabolic pathways that funnel precursors efficiently towards the target intermediate nih.govresearchgate.net.

Gene Dosage Effects: Research has shown that increasing the copy number of the compactin BGC can lead to higher product titers nih.gov. This principle could be applied in a heterologous host to specifically maximize the yield of this compound.

Further Characterization of its Biochemical Role in Fungal Physiology

Fungi produce secondary metabolites for a variety of ecological reasons, including defense against competitors, communication, and survival in stressful environments drugbank.com. The final product, compactin, has antifungal properties, and producing organisms must have a mechanism to protect themselves researchgate.net. The compactin BGC contains the mlcD gene, which encodes a putative HMG-CoA reductase that is thought to confer self-resistance nih.gov.

The biochemical role of transient intermediates like this compound within the producing fungus is an open question. It is possible that intermediates have no specific function and are simply transient steps in a metabolic assembly line. However, it is also conceivable that they could act as internal signaling molecules, perhaps indicating flux through the pathway, or that their accumulation could trigger feedback inhibition. Future research could involve creating mutant fungal strains in which the biosynthetic pathway is blocked after the formation of this compound. Studying the phenotype of these mutants would allow for a direct assessment of the physiological and biochemical effects of this specific intermediate's accumulation on the fungus.

Exploration of Stereoselective Synthesis for Analogues

The biological activity of complex natural products is often highly dependent on their three-dimensional structure (stereochemistry). While the biosynthesis of this compound is inherently stereoselective due to enzymatic control, chemical synthesis provides a route to analogues with altered stereochemistry that are inaccessible through biology. Such analogues are invaluable for probing enzyme active sites and exploring structure-activity relationships.

A promising trajectory for future research is the development of stereoselective chemical synthesis routes to produce this compound and its analogues. While total syntheses for the more complex final product, compactin, exist, dedicated syntheses for this earlier intermediate are not established wiley-vch.de. By creating a library of stereoisomers, researchers could investigate how downstream enzymes in the compactin pathway interact with each analogue. This could reveal mechanistic details of the enzymes and potentially lead to the creation of novel bioactive compounds by feeding these synthetic analogues to engineered organisms that express later-stage enzymes from the pathway (a practice known as mutasynthesis). This approach combines the flexibility of chemical synthesis with the efficiency of biocatalysis to expand molecular diversity.

Table 2: Summary of Compound Names Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | - |

| ML-236B | Compactin, Mevastatin (B1676542) |

| ML-236A | - |

| ML-236C | - |

| 3-hydroxy-3-methylglutaryl-coenzyme A | HMG-CoA |

Q & A

Q. How to resolve discrepancies in reported bioactivity between this compound and its analogs?

- Answer: Structural-activity relationship (SAR) studies are key. For example:

- Hydroxylation vs. activity: Compare this compound with non-hydroxylated analogs (e.g., ML-236C) using enzyme kinetics .

- Salt forms: Sodium salt vs. free acid forms may alter bioavailability; test both in parallel .

- Assay interference: Validate results with counter-screens (e.g., ATPase assays to rule off-target effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.